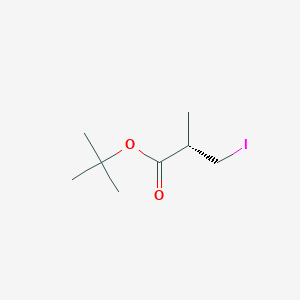

tert-Butyl (S)-3-iodo-2-methylpropanoate

Description

tert-Butyl (S)-3-iodo-2-methylpropanoate is a chiral ester derivative characterized by a tert-butyl group, an iodo substituent at the β-position, and a methyl group at the α-position of the propanoate backbone. Its molecular formula is C₈H₁₃IO₂, with a molecular weight of 268.10 g/mol. The compound’s stereochemistry (S-configuration) and iodine functionality make it valuable in asymmetric synthesis, particularly in nucleophilic substitution reactions and as an intermediate in pharmaceutical manufacturing.

The tert-butyl group confers steric protection, enhancing stability during synthetic processes, while the iodine atom serves as a reactive handle for cross-coupling or functionalization reactions. Notably, iodinated compounds are critical in radiopharmaceuticals and transition-metal-catalyzed reactions.

Properties

Molecular Formula |

C8H15IO2 |

|---|---|

Molecular Weight |

270.11 g/mol |

IUPAC Name |

tert-butyl (2S)-3-iodo-2-methylpropanoate |

InChI |

InChI=1S/C8H15IO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 |

InChI Key |

OOIBCGPNSRXSGT-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](CI)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(CI)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (S)-3-iodo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-iodo-2-methylpropanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-iodo-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of tert-butyl (S)-3-azido-2-methylpropanoate or tert-butyl (S)-3-thio-2-methylpropanoate.

Reduction: Formation of tert-butyl (S)-2-methylpropanoate.

Oxidation: Formation of tert-butyl (S)-3-oxo-2-methylpropanoate.

Scientific Research Applications

tert-Butyl (S)-3-iodo-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: Potential use in the synthesis of chiral drugs and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-iodo-2-methylpropanoate involves its reactivity as an electrophile due to the presence of the iodine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to iodine, leading to the formation of new chemical bonds. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Key Observations:

- Reactivity: The iodo group in this compound enables versatile reactivity (e.g., Ullmann or Buchwald-Hartwig couplings), unlike amino or carbamate analogs, which are more suited for amide bond formation or protection strategies .

- Steric Effects : All tert-butyl derivatives exhibit enhanced stability due to steric hindrance, but iodine’s larger atomic radius may influence regioselectivity in reactions compared to smaller halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.